Ethyl [(2,2-dimethoxyethyl)(methyl)amino](oxo)acetate
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Overview
Description
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate is a chemical compound with the molecular formula C9H17NO5 . It has an average mass of 219.235 Da and a monoisotopic mass of 219.110672 Da . This compound is also known as a critical intermediate in the synthesis of ivabradine hydrochloride, proline analogs, praziquantel, and other raw materials .
Physical and Chemical Properties Analysis
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate is a solid compound . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate has been utilized as a precursor in the synthesis of complex heterocyclic compounds. For example, it undergoes reactions to form dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates under specific catalytic conditions. These reactions demonstrate the compound's role in facilitating the formation of pyrrole derivatives, which are significant in medicinal chemistry due to their biological activities (Yavari, Aghazadeh, & Tafazzoli, 2002).
Crystal and Molecular Structure Studies
The compound has also been involved in studies focusing on its crystal and molecular structure, providing insights into the stereochemical and conformational aspects of such molecules. This includes investigations into the molecular configurations and interactions within crystalline structures, contributing to the understanding of molecular architecture and its implications for reactivity and interaction (Makaev, Radul, Gdanets, Malinovskii, & Gudima, 2006).
Mechanistic Insights in Organic Synthesis
Mechanistic studies have also been conducted with ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate, exploring the pathways and intermediates in reactions involving this compound. This includes theoretical investigations into Csp(3)-H functionalization, providing a deeper understanding of the reaction mechanisms at the molecular level. Such studies are crucial for the development of new synthetic methodologies and for optimizing reaction conditions (Zhou, Zhou, & Jing, 2017).
Synthesis of Novel Organic Compounds
Furthermore, ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate serves as a building block in the synthesis of novel organic compounds with potential biological activities. The synthesis of diverse organic frameworks using this compound underscores its utility in expanding the chemical space explored for drug discovery and other applications (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).
Future Directions
The future directions of Ethyl (2,2-dimethoxyethyl)(methyl)aminoacetate could not be determined from the search results. Its use as an intermediate in the synthesis of various compounds suggests that its future directions may be tied to the development and discovery of new synthetic pathways and products .
Properties
IUPAC Name |
ethyl 2-[2,2-dimethoxyethyl(methyl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5-15-9(12)8(11)10(2)6-7(13-3)14-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNKCUVGWPHSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(C)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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